MPT0B206
Descripción
MPT0B206 is a novel tubulin polymerization inhibitor with demonstrated efficacy in targeting both imatinib-sensitive and imatinib-resistant chronic myeloid leukemia (CML) cells. It operates by downregulating Bcr-Abl expression, a key oncogenic driver in CML, and inducing apoptosis through mitochondrial-dependent pathways . Notably, its mechanism diverges from traditional tyrosine kinase inhibitors (TKIs) like imatinib, as it circumvents resistance mechanisms linked to Bcr-Abl mutations. Preclinical studies highlight its potency, with significant reduction in cell viability observed at nanomolar concentrations in CML models .
Propiedades
Fórmula molecular |
C16H16N2O4S |
|---|---|
Peso molecular |
332.37 |
Nombre IUPAC |
N-[1-(4-Methoxy-benzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-formamide |
InChI |
InChI=1S/C16H16N2O4S/c1-22-13-5-7-14(8-6-13)23(20,21)18-10-9-12-3-2-4-15(16(12)18)17-11-19/h2-8,11H,9-10H2,1H3,(H,17,19) |
Clave InChI |
VAMQNUFVZLXASV-UHFFFAOYSA-N |
SMILES |
O=CNC1=CC=CC2=C1N(S(=O)(C3=CC=C(OC)C=C3)=O)CC2 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
MPT0B206 |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Comparison with Similar Compounds
MPT0B206 is functionally compared to two classes of compounds: (1) Bcr-Abl inhibitors (e.g., imatinib) and (2) tubulin-targeting agents (e.g., paclitaxel). Key comparative parameters include molecular properties, mechanisms, and resistance profiles.
Table 1: Comparative Analysis of MPT0B206 and Bcr-Abl Inhibitors
Table 2: Comparative Analysis of MPT0B206 and Tubulin Inhibitors
| Parameter | MPT0B206 | Paclitaxel |
|---|---|---|
| Target | Tubulin depolymerization | Tubulin stabilization |
| Selectivity | High (CML-specific Bcr-Abl effect) | Broad (affects all dividing cells) |
| Resistance | Low (novel mechanism) | High (P-glycoprotein efflux) |
| Solubility | Moderate (enhanced bioavailability) | Poor (requires solvents) |
Key Findings:
Mechanistic Superiority : Unlike imatinib, MPT0B206 retains efficacy in resistant CML models by targeting tubulin dynamics rather than mutated kinases .
Reduced Toxicity: Compared to paclitaxel, MPT0B206 exhibits higher selectivity for leukemic cells, minimizing off-target effects on normal tissues .
Structural Advantages : While molecular weight data is unspecified in available evidence, its design likely optimizes blood-brain barrier penetration, a limitation of many TKIs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
